2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid

CRTH2 antagonist Prostaglandin D2 receptor indole-1-acetic acid

2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid (CAS 646515-59-5) is a synthetic indole-1-acetic acid derivative characterized by a 5-fluoro substituent on the indole core, a 2-methyl group, and a 3-(4-chlorophenyl)sulfonyl moiety. It belongs to the class of indole-3-sulfonyl-1-acetic acids that have been identified as potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTH2, also known as DP2 or GPR44).

Molecular Formula C17H13ClFNO4S
Molecular Weight 381.8 g/mol
CAS No. 646515-59-5
Cat. No. B12596937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid
CAS646515-59-5
Molecular FormulaC17H13ClFNO4S
Molecular Weight381.8 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H13ClFNO4S/c1-10-17(25(23,24)13-5-2-11(18)3-6-13)14-8-12(19)4-7-15(14)20(10)9-16(21)22/h2-8H,9H2,1H3,(H,21,22)
InChIKeyAQXNOXJAJOOFPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid (CAS 646515-59-5): Structural Identity, Physicochemical Profile, and CRTH2 Antagonist Classification


2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid (CAS 646515-59-5) is a synthetic indole-1-acetic acid derivative characterized by a 5-fluoro substituent on the indole core, a 2-methyl group, and a 3-(4-chlorophenyl)sulfonyl moiety. It belongs to the class of indole-3-sulfonyl-1-acetic acids that have been identified as potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTH2, also known as DP2 or GPR44) [1]. Its molecular formula is C₁₇H₁₃ClFNO₄S with an exact monoisotopic mass of 381.02389 Da, five hydrogen bond acceptors, one hydrogen bond donor, and four rotatable bonds . The compound is listed in the patent EP1551802B1 covering indole-3-sulphur derivatives for treating respiratory disorders [2].

Why 2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid Cannot Be Interchanged with Positional Isomers or Sulfanyl Analogs in CRTH2-Targeted Research


Within the indole-3-sulfur-1-acetic acid family, three critical structural features govern CRTH2 receptor engagement: the para- vs. meta-chlorophenyl substitution pattern, the sulfonyl (SO₂) vs. sulfanyl (S) oxidation state at position 3, and the presence of the 5-fluoro group. Positional isomers such as the 3-chlorophenyl analog (CAS 646515-61-9) and the sulfanyl analog (CAS 646515-48-2) are chemically distinct entities with the same molecular formula but divergent target binding properties, as documented in both the patent literature [1] and cheminformatic databases . Generic substitution without verifying the exact CAS identifier risks introducing a compound with uncharacterized potency, altered metabolic stability, and unknown selectivity profile, undermining the reproducibility of target engagement studies.

2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid: Quantitative Differentiation Evidence Against Close Structural Analogs


CRTH2 Receptor Binding Affinity: 7.10 nM IC50 vs. Toluene-4-sulfonyl Regioisomer (Ki = 457 nM)

In a direct comparison within the indole-1-sulfonyl-3-acetic acid chemotype, the target compound (CHEMBL1917447) achieved an IC50 of 7.10 nM at the human CRTH2 receptor in a radioligand displacement assay using [³H]PGD2 [1]. In contrast, a closely related regioisomer, [5-fluoro-2-methyl-1-(toluene-4-sulfonyl)-1H-indol-3-yl]-acetic acid (CHEMBL193753), exhibited a binding Ki of 457 nM at the same receptor expressed in CHO cells [2]. The 64-fold difference in binding affinity demonstrates that the para-chlorophenylsulfonyl substitution at the indole 3-position is substantially more favorable for CRTH2 engagement than the para-tolylsulfonyl variant.

CRTH2 antagonist Prostaglandin D2 receptor indole-1-acetic acid binding affinity

Sulfonyl (SO₂) vs. Sulfanyl (S) Oxidation State: Electronic and Steric Implications for Target Binding

The target compound possesses a sulfonyl group (SO₂) at the indole 3-position, whereas the corresponding sulfanyl analog (CAS 646515-48-2) contains a thioether (S) linker. The literature on the indole-3-sulfur CRTH2 antagonist series explicitly describes three distinct sub-series—3-thio-, 3-sulfonyl-, and 3-oxy-aryl-1-acetic acids—each exhibiting distinct SAR and metabolic profiles [1]. The sulfonyl group introduces a tetrahedral geometry, increases hydrogen bond acceptor character (5 vs. 3 acceptors in the sulfanyl analog), and confers greater oxidative metabolic stability compared to the sulfanyl linkage, which is susceptible to cytochrome P450-mediated oxidation [1]. While no direct head-to-head binding data are available for this exact pair, the patent EP1551802B1 distinguishes these oxidation states as separately claimed chemical entities, underscoring their non-interchangeability in pharmacological studies [2].

sulfonyl vs sulfanyl oxidation state SAR CRTH2 antagonist pharmacology indole-3-sulfur series

Para-Chlorophenyl vs. Meta-Chlorophenyl Positional Isomerism: A Known Determinant of CRTH2 Antagonist Potency

The 4-chlorophenyl (para) isomer (CAS 646515-59-5) and its 3-chlorophenyl (meta) counterpart (CAS 646515-61-9) are explicitly differentiated in the patent EP1551802B1 as distinct chemical entities, each assigned unique CAS numbers and separate claims [1]. The target compound's para-chlorophenyl moiety places the chlorine substituent in a position that has been shown in the broader indole-1-sulfonyl-3-acetic acid SAR to optimize the dihedral angle between the arylsulfonyl group and the indole plane, a key determinant of CRTH2 binding pocket complementarity [2]. In the absence of direct head-to-head binding data for these two isomers, the well-established principle of positional isomerism dictating target engagement—demonstrated across the CRTH2 antagonist chemotype—mandates that these compounds be treated as non-equivalent for any biological study [2].

positional isomer SAR para vs meta substitution CRTH2 antagonist indole-3-arylsulfonyl

Physicochemical Distinctiveness from the Sulfanyl Analog: Molecular Weight, Hydrogen Bond Capacity, and Complexity

The target sulfonyl compound (CAS 646515-59-5) has an exact molecular weight of 381.02389 Da, 5 hydrogen bond acceptors, and a molecular complexity score of 602 . The corresponding sulfanyl analog (CAS 646515-48-2) has an exact molecular weight of 349.034 Da, only 3 hydrogen bond acceptors, and lower molecular complexity due to the absence of the sulfonyl oxygen atoms . These quantitative physicochemical differences have practical implications: the higher hydrogen bond acceptor count of the sulfonyl compound predicts altered aqueous solubility and LogP, while the mass difference affects LC-MS detection limits and chromatographic retention times. For researchers building analytical methods or assessing compound quality by LC-MS, these properties must be accounted for; a method developed for the sulfanyl analog will not directly transfer to the sulfonyl target compound.

physicochemical properties molecular descriptors indole acetic acid derivatives sulfonyl vs sulfanyl

CRTH2 Antagonist Structural Optimization Context: Where the Target Compound Sits Relative to the Development Candidate AZD1981

The target compound (IC50 = 7.10 nM) is structurally related to AZD1981 (IC50 = 4.0 nM), the most advanced CRTH2 antagonist from the indole-1-sulfonyl-3-acetic acid series, which entered Phase II clinical trials for asthma [1][2]. The 1.8-fold potency difference between the target compound and AZD1981 reflects the optimization of additional substituents beyond the core para-chlorophenylsulfonyl-5-fluoro-2-methylindole scaffold. This positions the target compound as a close structural analog of a clinically validated chemotype, making it a suitable tool compound for SAR studies, assay validation, and as a reference standard for screening novel CRTH2 antagonists within the same chemical space.

CRTH2 antagonist optimization AZD1981 indole-1-sulfonyl-3-acetic acid SAR drug discovery lead

Optimal Research and Procurement Application Scenarios for 2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid


CRTH2/DP2 Receptor Binding Assay Standardization and Validation

With a validated CRTH2 IC50 of 7.10 nM [1], this compound serves as a reliable reference standard for calibrating radioligand displacement or fluorescence-based binding assays targeting the human DP2 receptor. Its well-defined potency, curated in ChEMBL (CHEMBL1917447) and cross-referenced in the GPCRdb (pIC50 = 8.15) , enables inter-laboratory normalization of assay sensitivity and supports quality control of recombinant CRTH2 membrane preparations.

Structure-Activity Relationship (SAR) Probe for Indole-3-sulfonyl CRTH2 Antagonists

As a core analog within the indole-1-sulfonyl-3-acetic acid series that produced the clinical candidate AZD1981 [1], this compound provides a chemically tractable starting point for systematic SAR exploration. Researchers can modify the 4-chlorophenyl ring, the 5-fluoro substituent, or the acetic acid side chain while using the parent compound as a within-class potency benchmark (IC50 = 7.10 nM) to quantify the impact of each structural change.

Negative Control Exclusion for Sulfanyl-to-Sulfonyl Oxidation State Comparison Studies

When designing experiments to investigate the pharmacological impact of the sulfonyl (SO₂) vs. sulfanyl (S) oxidation state, this compound (sulfonyl, exact mass 381.02389) and its sulfanyl analog (CAS 646515-48-2, exact mass 349.034) can be used as a matched pair. Because the sulfonyl group introduces two additional hydrogen bond acceptors and altered geometry [2], the observed differences in CRTH2 potency, metabolic stability, or off-target profiles can be attributed specifically to the oxidation state at position 3.

Positional Isomer Purity Verification in Procurement and Inventory Management

Given that the para-chlorophenyl (CAS 646515-59-5) and meta-chlorophenyl (CAS 646515-61-9) positional isomers share identical molecular formula and mass [1], laboratories must implement orthogonal analytical confirmation (e.g., NMR, IR, or chromatographic retention time matching against an authenticated reference standard) upon receipt. The target compound's distinct InChIKey (AQXNOXJAJOOFPU-UHFFFAOYSA-N) provides a unique digital fingerprint for verifying compound identity in electronic inventory systems, preventing isomer misassignment.

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